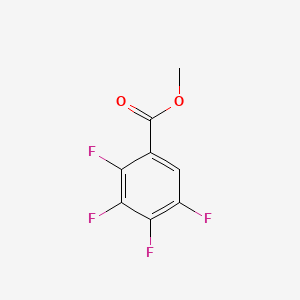
1,2,3,4-Tetramethoxybenzene
Vue d'ensemble
Description
1,2,3,4-Tetramethoxybenzene, commonly known as TMOB, is a highly versatile organic compound with a wide range of applications in organic chemistry, medicinal chemistry, and biochemistry. It is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C8H10O4. TMOB is an important intermediate in the synthesis of many organic compounds and drugs. It is also used as a substrate in enzyme assays and as a reagent in organic reactions.
Applications De Recherche Scientifique
1. Use in Li-ion Batteries
1,2,4,5-Tetramethoxybenzene has been investigated for its potential in Li-ion batteries. It was tested as a shuttle molecule in combination with a LiFePO4 cathode material, suggesting its effectiveness in preventing overcharging of batteries based on this cathode material (Pirnat, Gaberšček, & Dominko, 2013).
2. Methyl Rotation in Neutron Scattering and Vibrational Spectra
The structure and vibrational spectra of 1,2,3,5-tetramethoxybenzene were examined using neutron scattering and other techniques. This study provided insights into the librational modes of methoxy groups in the crystalline state (Pawlukojć et al., 2008).
3. Fluorescence Properties
1,2,4,5-Tetramethoxybenzene exhibited dual fluorescence in 77 K matrices. This property was explored using fluorescence polarization to understand the transitions and bending motions of methoxyl groups (Ichinose et al., 2004).
4. Synthesis for Coenzyme Q Homologs
A new process for preparing 1,2,3,4‐tetramethoxy‐5‐methylbenzene, a key intermediate for coenzyme Q homologs, was developed, highlighting its potential in pharmaceutical applications (Yang, Weng, & Zheng, 2006).
5. Weak Hydrogen Bonds in Methoxy-Substituted Distyrylbenzenes
Research on E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene explored the balance between CH···n(O) hydrogen bonds and −OCH3−π interactions. This study contributed to understanding the weak hydrogen bonding in methoxy-substituted compounds (Velde, Geise, & Blockhuys, 2006).
Propriétés
IUPAC Name |
1,2,3,4-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHIJXDZKTWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944046 | |
| Record name | 1,2,3,4-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-56-6 | |
| Record name | 1,2,3,4-Tetramethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pile-fermentation affect the aroma profile of Pu-erh tea, specifically regarding 1,2,3,4-Tetramethoxybenzene?
A: Research indicates that this compound is a significant odorant in ripened Pu-erh tea (RIPT) and undergoes remarkable changes during the pile-fermentation process. [] This suggests that the fermentation process contributes to the formation and increase of this compound, leading to the characteristic aroma of RIPT, described as "stale" and "musty." [] In contrast, raw Pu-erh tea (RAPT), which doesn't undergo the same fermentation, exhibits a different aroma profile dominated by floral, sweet, and woody notes, primarily attributed to terpene alcohols, terpene ketones, and phenolic compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


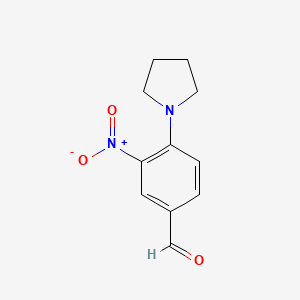
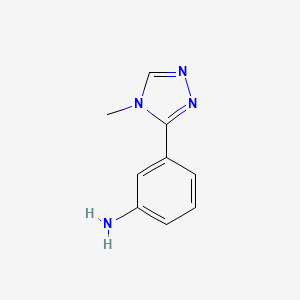
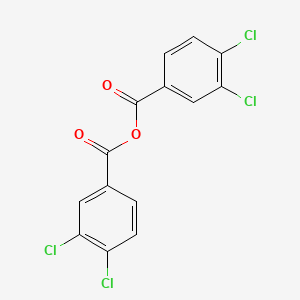

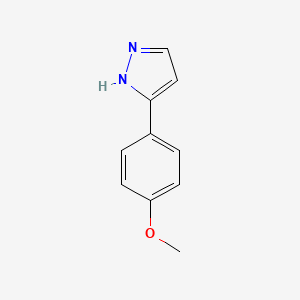


![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
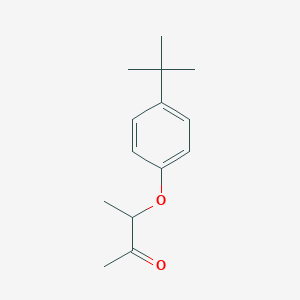
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)

